molecular formula C16H16O4 B1324262 4-(4-Isopropoxyphenoxy)benzoic acid CAS No. 887411-97-4

4-(4-Isopropoxyphenoxy)benzoic acid

Cat. No.: B1324262
CAS No.: 887411-97-4
M. Wt: 272.29 g/mol
InChI Key: BFAGGMQCUVFICU-UHFFFAOYSA-N
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Description

4-(4-Isopropoxyphenoxy)benzoic acid is an organic compound with the chemical formula C18H20O4. It is a white crystalline powder primarily used in the pharmaceutical industry and various research fields. This compound is known for its unique structure, which includes an isopropoxy group attached to a phenoxybenzoic acid core.

Preparation Methods

The synthesis of 4-(4-Isopropoxyphenoxy)benzoic acid can be achieved through several routes. One common method involves the nucleophilic substitution of 4-isopropoxyphenol with 4-chlorobenzoic acid under basic conditions . Another approach includes the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(4-Isopropoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenoxy and benzoic acid groups can be modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Isopropoxyphenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: This compound is utilized in the production of specialty polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxyphenoxy)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(4-Isopropoxyphenoxy)benzoic acid can be compared with other similar compounds, such as:

    4-Isopropoxybenzoic acid: Similar in structure but lacks the phenoxy group.

    4-(4-Phenoxyphenoxy)benzoic acid: Contains a phenoxy group instead of an isopropoxy group.

    4-(4-Methoxyphenoxy)benzoic acid: Has a methoxy group instead of an isopropoxy group. These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

4-(4-propan-2-yloxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAGGMQCUVFICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628532
Record name 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887411-97-4
Record name 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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